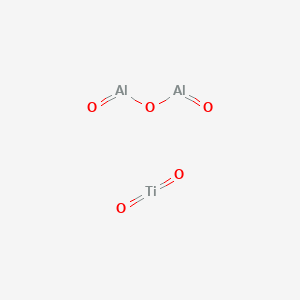

Aluminum oxide-titanium oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aluminum oxide-titanium oxide is a composite material that combines the properties of aluminum oxide and titanium oxide. This compound is known for its high refractoriness, excellent thermal shock resistance, and unique optical and mechanical properties. It is widely used in various industrial applications, including catalysis, ceramics, and coatings.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of aluminum oxide-titanium oxide can be achieved through several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal methods. In the sol-gel process, aluminum and titanium precursors are mixed in a solution, followed by gelation and calcination to form the composite oxide. Chemical vapor deposition involves the reaction of aluminum and titanium precursors in a vapor phase to deposit the oxide on a substrate. Hydrothermal methods involve the reaction of aluminum and titanium salts in an aqueous solution under high temperature and pressure to form the composite oxide.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature furnaces to sinter the composite material. The raw materials, such as aluminum hydroxide and titanium dioxide, are mixed and heated to temperatures above 1000°C to form the composite oxide. This process can be optimized to control the particle size and distribution of the composite material.

化学反应分析

Types of Reactions: Aluminum oxide-titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the composite material can react with oxygen to form higher oxides. Reduction reactions involve the removal of oxygen from the composite material, often using reducing agents such as hydrogen or carbon monoxide. Substitution reactions involve the replacement of one element in the composite material with another, such as the substitution of aluminum with other metals.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, carbon monoxide, and various metal salts. The reactions typically occur at high temperatures, often above 500°C, and may require the presence of catalysts to enhance the reaction rates.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce higher oxides such as aluminum trioxide and titanium dioxide. Reduction reactions can produce lower oxides or elemental metals. Substitution reactions can produce mixed metal oxides or alloys.

科学研究应用

Aluminum oxide-titanium oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst support material, enhancing the activity and selectivity of various catalytic reactions. In biology and medicine, it is used in biomedical imaging, drug delivery systems, and biosensing applications. The composite material’s high refractoriness and thermal stability make it suitable for use in high-temperature industrial processes, such as metallurgy and ceramics manufacturing. Additionally, its optical properties make it valuable for use in photonic and electronic devices.

作用机制

The mechanism of action of aluminum oxide-titanium oxide involves its interaction with various molecular targets and pathways. In catalytic applications, the composite material provides a high surface area for the adsorption and reaction of reactants. In biomedical applications, the composite material can interact with biological molecules, such as proteins and nucleic acids, to enhance imaging or drug delivery. The specific pathways involved depend on the application and the properties of the composite material.

相似化合物的比较

Aluminum oxide-titanium oxide is unique compared to other similar compounds due to its combination of high refractoriness, thermal stability, and optical properties. Similar compounds include pure aluminum oxide, pure titanium oxide, and other mixed metal oxides such as aluminum oxide-zirconium oxide and titanium oxide-zirconium oxide. Compared to these compounds, this compound offers a balance of mechanical, thermal, and optical properties that make it suitable for a wide range of applications.

List of Similar Compounds:- Aluminum oxide

- Titanium oxide

- Aluminum oxide-zirconium oxide

- Titanium oxide-zirconium oxide

属性

IUPAC Name |

dioxotitanium;oxo(oxoalumanyloxy)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRZQDQNVUKEJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Ti]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。